2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine
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Overview
Description
2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions. The specific steps and conditions for synthesizing this compound can vary, but generally include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones.
Introduction of the pyrrole ring: This step often involves the cyclization of appropriate precursors.
Coupling reactions: The final steps involve coupling the aromatic and heterocyclic components using palladium-catalyzed reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential antiviral, anti-inflammatory, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The unique structural features of this compound make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Pyrrole Derivatives: Known for their medicinal properties, pyrrole derivatives are used in various therapeutic applications.
Uniqueness
What sets 2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine apart is its unique combination of aromatic and heterocyclic rings, which provides a versatile scaffold for drug design and material science applications. Its ability to undergo various chemical reactions also makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
116834-20-9 |
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Molecular Formula |
C20H24N4O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine |
InChI |
InChI=1S/C16H15N3O3.C4H9NO/c1-22-14-6-4-13(5-7-14)19-16(18-8-2-3-9-18)12(11-17-19)10-15(20)21;1-3-6-4-2-5-1/h2-9,11H,10H2,1H3,(H,20,21);5H,1-4H2 |
InChI Key |
INEMPOMEUZZXRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)CC(=O)O)N3C=CC=C3.C1COCCN1 |
Origin of Product |
United States |
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